N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C24H30N6O2S and a molecular weight of 466.61 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazones or triazoles.
Scientific Research Applications
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity . Additionally, its hydrazone and triazole moieties allow it to interact with biological macromolecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino and hydroxyphenyl moieties enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C28H30N6O3S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H30N6O3S/c1-4-33(5-2)23-14-11-21(25(35)17-23)18-29-30-26(36)19-38-28-32-31-27(20-12-15-24(37-3)16-13-20)34(28)22-9-7-6-8-10-22/h6-18,35H,4-5,19H2,1-3H3,(H,30,36)/b29-18+ |
InChI Key |
INJBEAKJHNRXSU-RDRPBHBLSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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